Ferrochel

Description

Structure

3D Structure of Parent

Properties

CAS No. |

20150-34-9 |

|---|---|

Molecular Formula |

C4H6FeN2O4 |

Molecular Weight |

201.95 g/mol |

IUPAC Name |

bis(2-azanidylacetate);iron(4+) |

InChI |

InChI=1S/2C2H4NO2.Fe/c2*3-1-2(4)5;/h2*3H,1H2,(H,4,5);/q2*-1;+4/p-2 |

InChI Key |

MECJLZIFMOMXPW-UHFFFAOYSA-L |

Canonical SMILES |

C(C(=O)[O-])[NH-].C(C(=O)[O-])[NH-].[Fe+4] |

Other CAS No. |

20150-34-9 |

Pictograms |

Irritant |

Synonyms |

Bis(glycinato)iron; Bis(glycinato-N,O)iron ; B-Traxim 2C Fe; Bis(glycinato)iron; Fechel; Ferrochel; Ferrous Bisglycinate; Ferrous Glycinate; Iron Bisglycinate; Iron Glycinate; Iron Preparation SE_x000B_ |

Origin of Product |

United States |

Foundational & Exploratory

Ferrous bisglycinate chelate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological interactions of ferrous bisglycinate chelate. The information is curated for professionals in research, science, and drug development, with a focus on quantitative data, experimental methodologies, and a visual representation of its biological pathway.

Chemical Structure and Identification

Ferrous bisglycinate chelate is a unique iron supplement in which a central ferrous iron (Fe²⁺) ion is covalently bonded to the alpha-amino and carboxylate groups of two glycine (B1666218) molecules.[1] This chelation process results in the formation of two stable, five-membered heterocyclic rings, a structural feature that is fundamental to its enhanced bioavailability and tolerability.[2][3] The chelated structure protects the iron from inhibitors in the digestive system, allowing for more efficient absorption.[4]

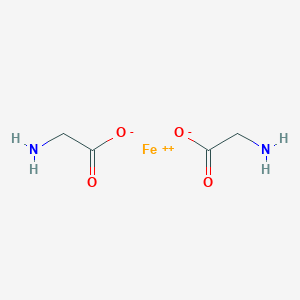

The chemical structure of ferrous bisglycinate chelate is depicted below:

Caption: Molecular structure of ferrous bisglycinate chelate, illustrating the central ferrous iron atom coordinated with two glycine ligands.

Physicochemical Properties

Ferrous bisglycinate chelate is a light to dark greenish, non-hygroscopic powder with a slightly gritty texture and virtually no odor.[5] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₄H₈FeN₂O₄ | [1][5] |

| Molecular Weight | 203.96 g/mol | [5][6] |

| CAS Number | 20150-34-9 | [5][7] |

| Appearance | Light to dark greenish powder | [5][8] |

| Odor | Virtually odorless | [5] |

| Hygroscopicity | Non-hygroscopic | [4][5] |

| Melting Point | >162°C (decomposes) | [3] |

| Density | 1.898 g/cm³ at 20°C | [4] |

| Solubility | Poorly soluble in water; Insoluble in DMSO and Ethanol; Soluble in aqueous acid. | [4][7][9] |

Experimental Data and Protocols

Synthesis of Ferrous Bisglycinate Chelate

A common laboratory-scale synthesis involves the reaction of ferrous sulfate (B86663) with glycine in an aqueous solution, followed by the addition of calcium oxide to facilitate the chelation and precipitate calcium sulfate.

Experimental Protocol:

-

Dissolve 4 grams of ferrous sulfate (containing 20% Fe(II)) in 14.0 g of water with stirring until fully dissolved.[10]

-

Add 2.2 grams of glycine to the solution and continue stirring for 30 minutes.[10]

-

Introduce 1 gram of calcium oxide to the aqueous solution and stir continuously until the CaO is completely dissolved.[10]

-

The formation of a ferrous glycine chelate with a 2:1 ligand-to-metal molar ratio occurs, alongside the precipitation of white calcium sulfate.[10]

-

The resulting ferrous bisglycinate can be collected and stored for further analysis.[10]

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the chelated structure of ferrous bisglycinate. The formation of coordinate bonds between the iron and the glycine molecules results in characteristic shifts in the absorption bands of the amino and carboxyl groups.

Key FTIR Absorption Bands for Ferrous Bisglycinate:

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| O-H Stretch | 3157.1 | [10] |

| N-H Bend | 1498.4 | [10] |

| C-O Stretch | 1103.3 | [10] |

| C=O Stretch | 1684.1 | [10] |

Experimental Protocol (General):

-

Prepare a sample of ferrous bisglycinate, typically mixed with KBr powder and pressed into a pellet.

-

Obtain the FTIR spectrum using a suitable spectrometer.

-

Analyze the spectrum for the disappearance of the free amino acid bands and the appearance of new bands indicative of metal-ligand bond formation. The disappearance of the NH₃⁺ torsional vibration peak, typically seen in free glycine, is a key indicator of chelation.[11]

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be employed for the quantitative analysis of ferrous bisglycinate. A colorimetric method involving the formation of a colored complex is often used.

Experimental Protocol for Quantification:

-

Destroy the ferrous bisglycinate complex to release the ferrous ions. This can be achieved by acidification.[12]

-

Reduce any present Fe³⁺ ions to Fe²⁺ using a suitable reducing agent.[12]

-

Form a stable, colored complex with the Fe²⁺ ions using a complexing agent such as 1,10-phenanthroline (B135089).[12]

-

Measure the absorbance of the solution at its maximum absorption wavelength (e.g., 512 nm for the 1,10-phenanthroline complex) using a UV-Vis spectrophotometer.[12]

-

Quantify the concentration of ferrous bisglycinate by comparing the absorbance to a standard curve. This method has been shown to be linear in the range of 0.15 µg/ml to 9.10 µg/ml.[12]

X-ray Diffraction (XRD)

XRD analysis confirms the crystalline nature of ferrous bisglycinate. The powdered XRD patterns exhibit sharp crystalline peaks, and the data can be used to determine the crystal structure. Studies have suggested an octahedral geometry for the iron complex.[10]

Biological Properties and Absorption Pathway

Ferrous bisglycinate chelate is recognized for its high bioavailability and reduced gastrointestinal side effects compared to traditional iron salts like ferrous sulfate.[13][14][15] Its unique chelated structure allows it to be absorbed intact into the intestinal mucosal cells.[16]

The absorption of ferrous bisglycinate has been a subject of study, with evidence suggesting it competes with the nonheme-iron absorption pathway.[17] Once absorbed into the mucosal cell, the chelate is hydrolyzed, releasing the iron and glycine components for metabolic use.[16]

The following diagram illustrates the proposed absorption pathway of ferrous bisglycinate chelate.

Caption: Proposed absorption pathway of ferrous bisglycinate chelate in the small intestine.

Stability

The stability of ferrous bisglycinate chelate across a range of pH values is a key factor in its enhanced absorption. Unlike ferrous sulfate, which shows significantly decreased solubility as the pH increases from 2 to 6, ferrous bisglycinate remains completely soluble.[9] This stability prevents the iron from precipitating in the alkaline environment of the small intestine, ensuring it remains available for absorption.

This technical guide provides a foundational understanding of ferrous bisglycinate chelate for professionals in the field. Further research into its specific interactions with cellular transport mechanisms and its potential in various drug delivery systems is warranted.

References

- 1. globalcalcium.com [globalcalcium.com]

- 2. researchgate.net [researchgate.net]

- 3. Ferrous Bisglycinate | 20150-34-9 [chemicalbook.com]

- 4. Cas 20150-34-9,FERROUSBISGLYCINATE | lookchem [lookchem.com]

- 5. wbcil.com [wbcil.com]

- 6. Ferrous Bisglycinate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. selleckchem.com [selleckchem.com]

- 8. lohmann-minerals.com [lohmann-minerals.com]

- 9. The effect of change in pH on the solubility of iron bis-glycinate chelate and other iron compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iosrjournals.org [iosrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. proceedings.bas.bg [proceedings.bas.bg]

- 13. ethical-nutrition.com [ethical-nutrition.com]

- 14. The effects of oral ferrous bisglycinate supplementation on hemoglobin and ferritin concentrations in adults and children: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. The chemistry of ferrous bis-glycinate chelate [ve.scielo.org]

- 17. Iron bis-glycine chelate competes for the nonheme-iron absorption pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Superior Bioavailability of Ferrochel® (Ferrous Bisglycinate Chelate) Compared to Inorganic Iron Salts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core differences in bioavailability between Ferrochel®, a patented ferrous bisglycinate chelate, and traditional inorganic iron salts such as ferrous sulfate (B86663). Through a comprehensive review of scientific literature, this document details the enhanced absorption, distinct metabolic pathways, and improved tolerability of this compound®, supported by quantitative data from human and animal studies, detailed experimental protocols, and visual representations of key biological processes.

Executive Summary

Iron deficiency remains a global health challenge, and oral iron supplementation is a primary intervention strategy. However, the efficacy of common inorganic iron salts is often limited by low bioavailability and a high incidence of gastrointestinal side effects, leading to poor patient compliance.[1][2] this compound®, a chelated form of iron where ferrous iron is bound to two molecules of the amino acid glycine (B1666218), offers a chemically distinct and clinically superior alternative.[3][4][5] This guide demonstrates that this compound® exhibits significantly higher bioavailability—reportedly 2 to 3 times greater than ferrous sulfate—and a markedly lower rate of adverse effects.[6][7][8] These advantages are attributed to its unique absorption mechanism, which protects the iron from dietary inhibitors and minimizes gastric irritation.

Comparative Bioavailability and Efficacy: Quantitative Data

Clinical and preclinical studies consistently demonstrate the superior bioavailability and efficacy of this compound® in improving iron status compared to inorganic iron salts. The following tables summarize key quantitative findings from various studies.

Table 1: Human Clinical Trials on Hemoglobin and Ferritin Levels

| Study Population | This compound® (Ferrous Bisglycinate) Dose | Inorganic Iron Salt Dose | Duration | Key Findings | Reference |

| Pregnant Women | 15 mg/day elemental iron | 40 mg/day elemental iron (Ferrous Sulfate) | >13 weeks | The decrease in hemoglobin, transferrin saturation, and serum ferritin was significantly less pronounced with this compound®. Iron depletion was observed in 30.8% of the this compound® group versus 54.5% in the ferrous sulfate group. | [9] |

| Pregnant Women (Meta-analysis) | Varied | Varied (Iron Salts) | 4-20 weeks | Supplementation with ferrous bisglycinate resulted in higher hemoglobin concentrations. A non-significant trend for higher ferritin concentrations was also observed. | [1] |

| Pregnant Women with Iron Deficiency | 24 mg/day elemental iron | 66 mg/day elemental iron (Ferrous Fumarate) | 6 months | Both groups showed significant increases in hemoglobin and ferritin, with numerically larger increases in the ferrous bisglycinate group. | [10] |

| Gastrectomized Patients with Anemia | 50 mg/day elemental iron | 80 mg/day elemental iron (Ferrous Sulfate) | 4 months | Ferrous sulfate treatment resulted in better recovery of hematologic parameters (hemoglobin, serum iron, ferritin) compared to ferrous bisglycinate chelate in this specific patient population. | [11] |

| School-aged Children with Low Iron Stores | 30 mg/day elemental iron | 30 mg/day elemental iron (Ferrous Sulfate) | 90 days | Both forms were effective in increasing ferritin concentrations, and this effect persisted for 6 months post-supplementation. | [12] |

Table 2: Iron Absorption Studies

| Study Design | Iron Forms Compared | Key Findings on Absorption | Reference |

| Human study with fortified breakfast | This compound® vs. Ferrous Sulfate | Iron absorption from this compound® was approximately twice that of ferrous sulfate, both when administered together and in separate meals. | [13] |

| Human study with fortified cow's milk | This compound® vs. Ferrous Sulfate | Iron from this compound® was absorbed 2 to 2.5 times more than iron from ferrous sulfate, even in the presence of absorption inhibitors in milk. | [14] |

Table 3: Gastrointestinal Tolerability

| Study Population | Comparison | Incidence of Side Effects | Reference |

| Pregnant Women (Meta-analysis) | Ferrous Bisglycinate vs. Other Iron Salts | 64% lower rate of gastrointestinal side effects with ferrous bisglycinate. | [6][15] |

| Pregnant Women | This compound® (15 mg/day) vs. Ferrous Sulfate (40 mg/day) | No reports of taste as a factor for non-compliance in the this compound® group, compared to 29.8% in the ferrous sulfate group. | [9] |

| Adults | Ferrous Bisglycinate vs. Ferrous Sulfate | Significantly fewer instances of digestive upset reported with this compound®. | [6] |

| Patients with Iron Deficiency Anemia | Ferrous Bisglycinate vs. Ferrous Sulfate | Ferrous bisglycinate is associated with fewer gastrointestinal side effects. | [3] |

| Iron-deficient Rats | Ferrous Bisglycinate vs. Ferrous Sulfate | Preclinical evaluation of gastrointestinal tolerability. | [16] |

Mechanisms of Absorption: A Tale of Two Pathways

The enhanced bioavailability of this compound® is rooted in its distinct intestinal absorption pathway compared to inorganic iron salts.

Inorganic Iron Salts (e.g., Ferrous Sulfate): Inorganic iron must be in the ferrous (Fe²⁺) state for absorption. In the gastrointestinal tract, ferrous sulfate dissociates, leaving the free iron ion susceptible to various dietary inhibitors (e.g., phytates, polyphenols, calcium) that can chelate the iron and render it non-absorbable.[1][2] The free ferrous ions that remain are primarily transported into the enterocytes via the Divalent Metal Transporter 1 (DMT1). This transporter is also a pathway for other divalent metals, leading to competitive inhibition.[17]

This compound® (Ferrous Bisglycinate Chelate): The chelated structure of this compound®, with one ferrous ion bonded to two glycine molecules, protects the iron from the action of dietary inhibitors.[4][14][18] This stable molecule is thought to be absorbed intact through a different pathway, potentially utilizing peptide transporters, thus avoiding competition with other minerals for the DMT1 transporter.[19] Some evidence also suggests that this compound® may compete with ferrous sulfate for the nonheme-iron absorption pathway, indicating it can also utilize the DMT1 pathway after becoming part of the nonheme-iron pool.[20] Regardless of the precise mechanism, the chelation prevents the iron from causing mucosal irritation, which is a common cause of the side effects seen with inorganic iron salts.[6][14]

Experimental Protocols for Bioavailability Assessment

The evaluation of iron bioavailability relies on robust experimental designs. Below are summaries of typical protocols employed in human and animal studies.

Human Clinical Trial Protocol: A Randomized Controlled Design

A common methodology for comparing iron supplements in humans involves a randomized, double-blind, controlled trial.

-

Participants: Healthy adults or specific populations (e.g., pregnant women, anemic individuals) are recruited. Baseline iron status is determined by measuring serum ferritin, hemoglobin, and transferrin saturation.

-

Intervention: Participants are randomly assigned to receive either this compound® or an inorganic iron salt (e.g., ferrous sulfate) at equivalent or clinically relevant doses of elemental iron. A placebo group may also be included.

-

Duration: The intervention period typically lasts from several weeks to months to allow for detectable changes in iron storage and red blood cell production.[1]

-

Data Collection: Blood samples are collected at baseline and at specified intervals throughout the study to monitor changes in iron status biomarkers. Gastrointestinal side effects are often recorded using questionnaires.

-

Primary Outcome Measures: The primary endpoints are typically the change in hemoglobin and serum ferritin concentrations from baseline to the end of the study.

-

Secondary Outcome Measures: Secondary outcomes may include the incidence and severity of adverse events, changes in other iron-related parameters (e.g., transferrin saturation), and patient compliance.

Animal Study Protocol: Hemoglobin Repletion Bioassay

Animal models, particularly rats, are frequently used for preclinical evaluation of iron bioavailability. The hemoglobin-repletion bioassay is a standard method.

-

Animal Model: Typically, weanling male rats (e.g., Sprague-Dawley) are used.

-

Depletion Phase: The rats are first made iron-deficient by feeding them an iron-deficient diet for a specified period (e.g., 24 days).[16] Iron deficiency is confirmed by measuring hemoglobin levels.

-

Repletion Phase: The iron-deficient rats are then divided into groups and fed diets supplemented with different iron sources (e.g., this compound®, ferrous sulfate) or a control diet for a repletion period (e.g., 21 days).[16]

-

Outcome Measures: Body weight and food intake are monitored throughout the study. At the end of the repletion phase, blood is collected to measure hemoglobin, hematocrit, and serum iron. Liver tissue may be analyzed for non-heme iron concentration to assess iron stores.[21]

-

Bioavailability Calculation: The bioavailability of the iron sources is determined by the efficiency of hemoglobin regeneration.

Safety and Tolerability

A significant advantage of this compound® is its superior safety and tolerability profile. The chelated structure minimizes the release of free iron in the stomach, which is a primary cause of mucosal irritation and the associated side effects of nausea, constipation, and abdominal pain commonly seen with inorganic iron salts.[1][5][6] A 90-day subchronic toxicity study in rats established a No-Observed-Adverse-Effect Level (NOAEL) for this compound® at 500 mg/kg body weight/day, the highest dose tested.[14][21] This enhanced tolerability is crucial for patient compliance, which is a key determinant of the overall effectiveness of iron supplementation therapy.[1]

Conclusion

References

- 1. The effects of oral ferrous bisglycinate supplementation on hemoglobin and ferritin concentrations in adults and children: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative evaluation of different oral iron salts in the management of iron deficiency anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. herbasante.ca [herbasante.ca]

- 4. naternalvitamins.com.au [naternalvitamins.com.au]

- 5. ethical-nutrition.com [ethical-nutrition.com]

- 6. livemomentous.com [livemomentous.com]

- 7. droracle.ai [droracle.ai]

- 8. researchgate.net [researchgate.net]

- 9. Relative effectiveness of iron bis-glycinate chelate (this compound) and ferrous sulfate in the control of iron deficiency in pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Comparison of ferrous sulfate and ferrous glycinate chelate for the treatment of iron deficiency anemia in gastrectomized patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tolerability of iron: a comparison of bis-glycino iron II and ferrous sulfate. | Semantic Scholar [semanticscholar.org]

- 13. Iron bioavailability in humans from breakfasts enriched with iron bis-glycine chelate, phytates and polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ve.scielo.org [ve.scielo.org]

- 15. balchem.com [balchem.com]

- 16. Comparative study of the effects of different iron sources on bioavailability and gastrointestinal tolerability in iron-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. balchem.com [balchem.com]

- 19. Iron Transport from Ferrous Bisglycinate and Ferrous Sulfate in DMT1-Knockout Human Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Iron bis-glycine chelate competes for the nonheme-iron absorption pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Safety evaluation of ferrous bisglycinate chelate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vivo Absorption Pathways of Ferrochel® (Ferrous Bisglycinate Chelate)

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive analysis of the in vivo absorption mechanisms, bioavailability, and experimental evaluation of Ferrochel®, a patented ferrous bisglycinate chelate. It synthesizes data from multiple studies to offer a detailed understanding for research and development applications.

Introduction: The Chemical Advantage of this compound®

This compound®, a patented form of iron bisglycinate, represents a significant advancement in iron supplementation. It is a chelated mineral where one ferrous iron (Fe²⁺) ion is chemically bonded to two molecules of the amino acid glycine (B1666218).[1][2] This chelation process results in a small, stable, and electrically neutral molecule that behaves differently in the gastrointestinal tract compared to traditional inorganic iron salts like ferrous sulfate (B86663).[2][3][4]

The unique structure of this compound® is key to its enhanced bioavailability and tolerability. Unlike inorganic iron, which can be charged and reactive, the neutral charge of the this compound® molecule prevents it from binding with common dietary inhibitors such as phytates, oxalates, and polyphenols found in plant-based foods.[1][4][5] This protective chelation allows the iron to remain soluble and stable as it passes through the acidic environment of the stomach and into the intestine for absorption.[2][3]

In Vivo Absorption Pathways and Regulation

The primary advantage of this compound® lies in its unique absorption mechanism, which ensures high bioavailability while minimizing gastrointestinal side effects.

Intestinal Transit and Absorption Site

The chelated structure of this compound® allows it to remain intact in the stomach's acidic environment and be delivered directly to the small intestine for absorption.[3][4] While it was once hypothesized that the chelate might be absorbed fully intact via amino acid pathways, evidence suggests a different primary mechanism.[6] Studies indicate that the iron from ferrous bisglycinate chelate competes with ferrous sulfate for the non-heme iron absorption pathway.[6] This implies that at the intestinal brush border, the iron ion is released from the glycine molecules and enters the enterocyte through the Divalent Metal Transporter 1 (DMT1), the primary channel for non-heme iron.[6] The chelate's high stability and solubility ensure a greater concentration of ferrous iron is available at the absorption site compared to inorganic salts.

Physiological Regulation

A critical feature of this compound® absorption is its regulation by the body's iron status. Multiple in vivo studies have demonstrated a strong inverse correlation between serum ferritin levels (a marker of iron stores) and the rate of this compound® absorption.[7][8][9][10] This physiological feedback mechanism helps prevent iron overload, a significant safety concern with less regulated iron forms.[3] When iron stores are low, the body upregulates absorption; when stores are replete, absorption is downregulated. This suggests that despite its unique delivery, the iron from this compound® is subject to the same systemic regulatory controls (e.g., hepcidin) as other forms of non-heme iron.

Quantitative Data: Comparative Bioavailability

The superior absorption of this compound® has been quantified in numerous human and animal studies. The data consistently show a significant advantage over ferrous sulfate, the most common inorganic iron supplement.

Table 1: Comparative Bioavailability of this compound® vs. Ferrous Sulfate

| Study (Citation) | Subjects | Iron Forms & Dose | Food Vehicle / Matrix | Key Quantitative Outcome |

|---|---|---|---|---|

| Pineda & Ashmead, 1994[11] | N/A | This compound vs. Ferrous Sulfate | N/A | Bioavailability of this compound® is 3.7 times that of ferrous sulfate.[11] |

| Bovell-Benjamin et al., 2000[9][12] | 10 iron-sufficient men | Ferrous Bisglycinate vs. Ferrous Sulfate | Whole-maize meal porridge | Geometric mean iron absorption from this compound® was 6.0%, 4 times higher than ferrous sulfate at 1.7%.[9][12] |

| Layrisse et al., 2000[13][14][15] | 74 human subjects | This compound vs. Ferrous Sulfate | Fortified breads | Iron absorption from this compound® was approximately twice the absorption from ferrous sulfate.[13][14][15] |

| Jeppsen, 2001[7] | N/A | This compound vs. Ferrous Sulfate | Cow's milk | Iron from this compound® was absorbed 2 to 2.5 times higher than iron from ferrous sulfate.[7] |

| Olivares et al., 2001[8][10] | 14 women | Ferrous Bisglycinate vs. Ferrous Ascorbate (B8700270) | Water | Standardized iron absorption of this compound® was 46.3% (compared to 40% for the reference dose).[8][10] |

Table 2: Influence of Dietary Factors on this compound® Absorption

| Factor | Study (Citation) | Subjects | Effect on Absorption |

|---|---|---|---|

| Inhibitors | |||

| Cow's Milk | Jeppsen, 2001[7] | N/A | Decreased absorption, but it remained 2-2.5x higher than ferrous sulfate.[7] |

| Coffee (Espresso) & Tea | Layrisse et al., 2000[13][14] | Human subjects | Reduced iron absorption from this compound® by 50%.[13][14] |

| Phytates | Layrisse et al., 2000[13][14] | Human subjects | this compound® partially prevented the inhibitory effect of phytates.[13][14] |

Key Experimental Protocols for In Vivo Evaluation

The assessment of iron bioavailability and safety requires rigorous in vivo methodologies. The following protocols are standard in the field and have been used to characterize this compound®.

Protocol: Human Double-Isotope Absorption Study

This method is the gold standard for measuring iron bioavailability in humans.[16][17] It allows for precise quantification of absorption by tracking isotopically labeled iron.

-

Objective: To determine and compare the bioavailability of an iron compound (e.g., ⁵⁷Fe-labeled this compound®) against a reference iron source (e.g., ⁵⁸Fe-labeled ferrous sulfate).

-

Methodology:

-

Subject Selection: Healthy volunteers are selected based on inclusion/exclusion criteria, and their baseline iron status (hemoglobin, serum ferritin) is determined.

-

Isotope Administration: On separate days (e.g., day 1 and day 2), subjects consume a standardized meal containing one of the two isotopically labeled iron compounds.[9]

-

Erythrocyte Incorporation: After a period of 14-16 days, which allows for the incorporation of absorbed iron into new red blood cells, a venous blood sample is collected.[9][10]

-

Analysis: The enrichment of each iron isotope in the erythrocytes is measured using mass spectrometry. The percentage of iron absorbed is calculated based on the amount of isotope incorporated into the total circulating iron mass.

-

Standardization: Absorption values are often standardized to a reference absorption of 40% from ferrous ascorbate to compare results across individuals with different iron statuses.[8][10]

-

Protocol: Rodent 90-Day Subchronic Toxicity Study

This protocol is essential for establishing the safety profile of a compound under conditions of repeated exposure.

-

Objective: To determine the No Observable Adverse Effect Level (NOAEL) of this compound®.[7]

-

Methodology:

-

Animal Model: Typically involves groups of male and female rats (e.g., 20 per sex per group).[7]

-

Dosing Groups: Animals are divided into a control group (0 mg/kg) and several treatment groups receiving different daily doses of this compound® mixed into their diet (e.g., 100, 250, 500 mg/kg body weight).[7]

-

Duration: The study runs for 90 consecutive days.

-

Monitoring: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

-

Terminal Analysis: At the end of the 90-day period, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and organs are weighed and subjected to histopathological examination.

-

Endpoint: The NOAEL is established as the highest dose at which no statistically or biologically significant adverse effects are observed. For this compound®, the NOAEL was determined to be at least 500 mg/kg, the highest dose tested.[7]

-

References

- 1. livemomentous.com [livemomentous.com]

- 2. labz-nutrition.fr [labz-nutrition.fr]

- 3. oakwaynaturals.com [oakwaynaturals.com]

- 4. balchem.com [balchem.com]

- 5. equilondon.com [equilondon.com]

- 6. researchgate.net [researchgate.net]

- 7. ve.scielo.org [ve.scielo.org]

- 8. Bioavailability of iron bis-glycinate chelate in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Iron absorption from ferrous bisglycinate and ferric trisglycinate in whole maize is regulated by iron status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ve.scielo.org [ve.scielo.org]

- 11. walrus.com [walrus.com]

- 12. researchgate.net [researchgate.net]

- 13. Iron bioavailability in humans from breakfasts enriched with iron bis-glycine chelate, phytates and polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. The concept of iron bioavailability and its assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Weight and Stability of Ferrous Bisglycinate Chelate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and physicochemical properties of ferrous bisglycinate chelate, a nutritionally functional iron-amino acid chelate. The document details its molecular weight and stability, supported by quantitative data, experimental methodologies, and visual representations of key concepts and workflows.

Molecular Properties of Ferrous Bisglycinate Chelate

Ferrous bisglycinate chelate is a well-defined chemical entity in which a central ferrous iron (Fe²⁺) atom is covalently bonded to the alpha-amino and carboxylate groups of two glycine (B1666218) molecules. This chelation results in the formation of two stable five-membered rings, a structural feature that is crucial to its high bioavailability and stability.

The chemical formula for ferrous bisglycinate chelate is C₄H₈FeN₂O₄.[1] From this, its molecular weight can be precisely calculated.

Table 1: Molecular Weight and Composition of Ferrous Bisglycinate Chelate

| Property | Value | Reference |

| Chemical Formula | C₄H₈FeN₂O₄ | [1] |

| Molecular Weight | 203.96 g/mol | [1][2][3][4][5][6][7][8] |

| Iron (Fe) Content | Approximately 20% by weight | [8] |

| Glycine Content | Approximately 80% by weight | Calculated from the molecular weights of iron and two glycine molecules. |

| CAS Number | 20150-34-9 | [1][4][5][6][7][8] |

Stability of Ferrous Bisglycinate Chelate

The stability of ferrous bisglycinate chelate is a key factor in its enhanced nutritional efficacy compared to inorganic iron salts. The chelate structure protects the ferrous iron from interacting with dietary inhibitors in the gastrointestinal tract, ensuring its availability for absorption. The stability of a metal chelate is quantified by its stability constant (log K).

Nutritionally Functional Stability

A critical concept for ferrous bisglycinate is its "nutritionally functional stability." This means the chelate is stable enough to remain intact in the stomach and small intestine, preventing the iron from being sequestered by phytates, tannins, and other dietary components. However, its stability is lower than that of iron-binding proteins within the body, such as transferrin and ferritin. This allows for the efficient transfer of iron to these transport and storage proteins after absorption. The stability constant of ferrous bisglycinate chelate at a neutral pH is a testament to this property.

Table 2: Stability Constant of Ferrous Bisglycinate Chelate

| Parameter | Value | Conditions | Reference |

| Stability Constant (log K) | ~7.5 | pH 7 | [9] |

Experimental Protocols

This section details the methodologies for the characterization of ferrous bisglycinate chelate, focusing on the determination of its molecular weight and stability constant, as well as structural confirmation.

Determination of Molecular Weight

The molecular weight of ferrous bisglycinate chelate can be confirmed using mass spectrometry.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: A dilute solution of ferrous bisglycinate chelate is prepared in a suitable volatile solvent, such as a mixture of water and methanol.

-

Instrumentation: A high-resolution mass spectrometer, such as an electrospray ionization time-of-flight (ESI-TOF) or Orbitrap mass spectrometer, is used.

-

Analysis: The sample solution is introduced into the mass spectrometer. The instrument is operated in positive ion mode to detect the [M+H]⁺ or other relevant adducts of the intact chelate.

-

Data Acquisition and Interpretation: The mass-to-charge ratio (m/z) of the detected ions is measured. The molecular weight is determined from the most abundant isotopic peak in the mass spectrum.

Determination of the Stability Constant

Potentiometric titration is a classical and reliable method for determining the stability constants of metal chelates.

Experimental Protocol: Potentiometric Titration

-

Solutions:

-

A standard solution of ferrous sulfate (B86663) (FeSO₄).

-

A standard solution of glycine.

-

A standard solution of a strong base (e.g., NaOH), carbonate-free.

-

A background electrolyte solution (e.g., KNO₃ or NaClO₄) to maintain constant ionic strength.

-

A standard solution of a strong acid (e.g., HNO₃ or HClO₄) for pH electrode calibration.

-

-

Instrumentation: A calibrated pH meter with a combination glass electrode. A magnetic stirrer and a thermostated reaction vessel to maintain a constant temperature.

-

Titration Procedure:

-

A series of solutions are prepared with known concentrations of ferrous ions and glycine in the background electrolyte.

-

Each solution is titrated with the standard NaOH solution.

-

The pH of the solution is recorded after each addition of the titrant.

-

A separate titration of the free ligand (glycine) under the same conditions is also performed.

-

-

Data Analysis: The titration data are used to calculate the formation function (n̄), which is the average number of ligands bound per metal ion, and the free ligand concentration ([L]). The stability constants (K₁, K₂) are then determined from a plot of n̄ versus p[L] (the negative logarithm of the free ligand concentration) using computational methods like the Bjerrum or Irving-Rossotti methods.

Structural Confirmation

Fourier-transform infrared (FTIR) spectroscopy and X-ray crystallography are powerful techniques for confirming the chelate structure.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: A small amount of solid ferrous bisglycinate chelate is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared.

-

Analysis: The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded over a suitable range (e.g., 4000-400 cm⁻¹).

-

Interpretation: The formation of the chelate is confirmed by the disappearance of the free amino acid's zwitterionic bands and the appearance of new bands corresponding to the coordinated carboxylate and amino groups, as well as the Fe-N and Fe-O bonds.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Single crystals of ferrous bisglycinate chelate suitable for X-ray diffraction are grown from a supersaturated solution.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the crystal. The atomic positions of iron, glycine, and other atoms are then determined and refined to generate a precise three-dimensional model of the chelate structure.

Visualizations

The following diagrams illustrate key concepts and experimental workflows related to ferrous bisglycinate chelate.

Caption: Conceptual pathway of ferrous bisglycinate chelate stability and absorption.

Caption: Workflow for determining the stability constant via potentiometric titration.

Caption: Experimental workflow for the structural confirmation of ferrous bisglycinate chelate.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. rsc.org [rsc.org]

- 5. asianpubs.org [asianpubs.org]

- 6. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]

- 7. Ferrous glycinate | C4H8FeN2O4 | CID 9837124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lohmann-minerals.com [lohmann-minerals.com]

- 9. eng.uc.edu [eng.uc.edu]

The Interaction of Ferrochel® (Ferrous Bisglycinate Chelate) with Dietary Phytates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the interaction between Ferrochel® (ferrous bisglycinate chelate) and dietary phytates, a significant inhibitor of non-heme iron absorption. Through a comprehensive review of in vitro and in vivo studies, this document elucidates the mechanisms by which this compound® maintains its high bioavailability in the presence of phytic acid. Key quantitative data are presented in structured tables for comparative analysis. Detailed experimental protocols for assessing iron bioavailability using the in vitro digestion/Caco-2 cell model are provided, alongside visualizations of cellular absorption pathways and experimental workflows generated using Graphviz (DOT language). This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working on iron supplementation and fortification.

Introduction: The Challenge of Iron Bioavailability and the Role of Phytates

Iron deficiency remains a global health issue, primarily due to the low bioavailability of non-heme iron from plant-based diets.[1] Phytic acid, the primary storage form of phosphorus in many plants, is a potent inhibitor of non-heme iron absorption.[2][3] It forms insoluble complexes with iron in the gastrointestinal tract, rendering the iron unavailable for absorption.[4][5] Ferrous sulfate (B86663), a common iron supplement, is susceptible to this inhibition.[6]

This compound®, a chelate of one ferrous iron atom and two glycine (B1666218) molecules, has been developed to overcome this challenge.[7] Its unique chemical structure is designed to protect the iron from dietary inhibitors, leading to higher bioavailability.[5][7] This guide explores the scientific evidence supporting the efficacy of this compound® in the presence of phytates.

Quantitative Data on Iron Absorption

The following tables summarize key findings from in vivo and in vitro studies comparing the bioavailability of this compound® and ferrous sulfate in the presence of phytates.

Table 1: Human In Vivo Iron Absorption from a High-Phytate Meal

| Iron Source | Food Matrix | Geometric Mean Iron Absorption (%) | Fold Difference | Reference |

| Ferrous Bisglycinate | Whole-maize porridge | 6.0% | 3.5x higher | [6] |

| Ferrous Sulfate | Whole-maize porridge | 1.7% | - | [6] |

Table 2: In Vitro Iron Transport from Ferrous Glycinate (B8599266) in the Presence of Phytic Acid (Caco-2 Cell Model)

| Iron Source (50 µmol/L) | Phytic Acid Concentration (µmol/L) | Decrease in Iron Transport (%) | Reference |

| Ferrous Glycinate | 100 | 8.0% | [8] |

| 200 | 16.5% | [8] | |

| 500 | 27.0% | [8] | |

| 1000 | 45.2% | [8] |

Note: Data for ferrous sulfate under the same conditions was not available in the cited study. However, other studies have shown that phytic acid at a 1:10 molar ratio with iron can result in maximal inhibition of iron uptake.[9]

Mechanisms of Interaction and Absorption

Molecular Mechanism of Phytate Inhibition

Phytic acid's inhibitory effect stems from its six negatively charged phosphate (B84403) groups, which readily chelate positively charged mineral cations like ferrous iron (Fe²⁺).[2] This interaction forms a stable, insoluble monoferric phytate complex at the pH of the small intestine, preventing the iron from being absorbed by the enterocytes.[4]

This compound's Absorption Pathway

The chelated structure of this compound® protects the ferrous iron from the inhibitory effects of phytates.[7] Evidence from studies using DMT1-knockout Caco-2 cells suggests that iron from this compound® is primarily transported into enterocytes via the Divalent Metal Transporter 1 (DMT1), the main transporter for non-heme iron.[10][11] This indicates that this compound® likely releases its iron at the brush border membrane for transport through the canonical non-heme iron pathway. However, the chelation with glycine enhances its solubility and protects it from forming insoluble complexes with phytates in the intestinal lumen.[6] A study in pig intestinal epithelial cells also showed increased expression of both DMT1 and the peptide transporter (PepT1) in the presence of ferrous bisglycinate, suggesting a potential dual mechanism for enhanced absorption.[12][13]

Experimental Protocols

The in vitro digestion/Caco-2 cell model is a widely accepted method for assessing iron bioavailability.[14][15][16] The following is a synthesized protocol based on several published methods.[17][18][19][20][21][22]

Caco-2 Cell Culture

-

Cell Seeding: Seed Caco-2 cells (passages 26-30) in 6-well plates at a density of 50,000 cells/cm².[21]

-

Culture Medium: Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal calf serum (FCS) and 1% antibiotic-antifungal mixture.[21]

-

Incubation: Incubate at 37°C in a humidified atmosphere of 5% CO₂. Change the medium every 2-3 days.

-

Differentiation: Allow the cells to differentiate for 14 days post-seeding to form a confluent monolayer.

In Vitro Digestion

-

Sample Preparation: Homogenize one gram of the food sample or dissolve the iron compound in deionized water.

-

Gastric Digestion:

-

Intestinal Digestion:

Caco-2 Cell Iron Uptake

-

Exposure: Place the digested sample in an upper chamber separated from the Caco-2 cell monolayer by a dialysis membrane (molecular weight cutoff of 6,000-14,000 Da) to protect the cells from digestive enzymes.[17][22]

-

Incubation: Incubate for 2 hours to allow for the uptake of soluble, low molecular weight iron by the cells.

-

Post-incubation: Remove the digest and wash the cell monolayer with phosphate-buffered saline (PBS). Add fresh culture medium and incubate for an additional 21-23 hours to allow for ferritin formation.[23][24]

Ferritin Assay (ELISA)

-

Cell Lysis: Lyse the cells with a suitable lysis buffer.[25]

-

Centrifugation: Centrifuge the lysate to pellet cell debris.

-

ELISA: Determine the ferritin concentration in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.[23]

-

Normalization: Normalize the ferritin concentration to the total cell protein content.

Visualizations

Signaling Pathways

Caption: Cellular pathways of iron absorption and phytate inhibition.

Experimental Workflow

Caption: Workflow for the in vitro digestion/Caco-2 cell model.

Logical Relationship

Caption: this compound's protective mechanism against phytate inhibition.

Conclusion

References

- 1. youtube.com [youtube.com]

- 2. Phytate: impact on environment and human nutrition. A challenge for molecular breeding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biomedres.us [biomedres.us]

- 4. researchgate.net [researchgate.net]

- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 6. Iron absorption from ferrous bisglycinate and ferric trisglycinate in whole maize is regulated by iron status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | A Narrative Review: In-vitro Methods for Assessing Bio-Accessibility/Bioavailability of Iron in Plant-Based Foods [frontiersin.org]

- 8. Evaluation of iron transport from ferrous glycinate liposomes using Caco-2 cell model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of iron uptake by phytic acid, tannic acid, and ZnCl2: studies using an in vitro digestion/Caco-2 cell model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Iron Transport from Ferrous Bisglycinate and Ferrous Sulfate in DMT1-Knockout Human Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Iron Transport from Ferrous Bisglycinate and Ferrous Sulfate in DMT1-Knockout Human Intestinal Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. researchgate.net [researchgate.net]

- 14. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 16. Caco-2 cell ferritin formation predicts nonradiolabeled food iron availability in an in vitro digestion/Caco-2 cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. An in vitro method for estimation of iron availability from meals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 19. tandfonline.com [tandfonline.com]

- 20. researchgate.net [researchgate.net]

- 21. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]

- 22. Caco-2 cell iron uptake from meat and casein digests parallels in vivo studies: use of a novel in vitro method for rapid estimation of iron bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. publications.lib.chalmers.se [publications.lib.chalmers.se]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

The Safety Profile of Ferrochel® (Ferrous Bisglycinate Chelate) in Animal Models: An In-depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicology and safety profile of Ferrochel® (ferrous bisglycinate chelate), a well-established iron amino acid chelate, as determined in various animal models. The information presented herein is compiled from a thorough review of published literature and regulatory documents, focusing on key toxicological endpoints to support safety and risk assessment.

Executive Summary

This compound® has been extensively studied in animal models to establish its safety profile for use in food fortification and supplementation. Key findings from these studies demonstrate a wide margin of safety. The acute oral lethal dose (LD50) in rats is significantly higher than that of inorganic iron salts, indicating a lower risk of acute toxicity. Subchronic and multi-generational studies in rats and swine, respectively, have not revealed any significant adverse effects, even at high doses. Furthermore, this compound® has been shown to be non-genotoxic and non-teratogenic in studies conducted in accordance with United States Food and Drug Administration (US-FDA) guidelines. These findings have led to its designation as Generally Recognized As Safe (GRAS) by the US-FDA.

Acute Oral Toxicity

Acute oral toxicity studies are designed to determine the potential adverse effects that may occur within a short period after a single oral dose of a substance.

Experimental Protocol: Acute Oral LD50 in Rats

An acute oral toxicity study for this compound® was conducted in male and female Sprague-Dawley (S-D) rats.[1][2] The protocol was designed to be in compliance with Good Laboratory Practices (GLP) as specified for non-clinical studies by the US-FDA.[3]

-

Dosing: Graded single doses of this compound® were administered via oral gavage.[3]

-

Observation Period: Animals were observed for clinical signs of toxicity and mortality for 14 days post-administration.[3]

-

Endpoint: Determination of the median lethal dose (LD50), the dose at which 50% of the test animals are expected to die.

Quantitative Data: Acute Oral Toxicity

The acute oral LD50 of this compound® in rats was determined to be significantly higher than that of ferrous sulfate, a common inorganic iron supplement.

| Substance | Animal Model | LD50 (mg/kg body weight) | Elemental Iron Equivalent (mg/kg body weight) |

| This compound® (Ferrous Bisglycinate Chelate) | Sprague-Dawley Rats | 2800[1][4] | 560[1][4] |

Experimental Workflow: Acute Oral Toxicity Study

Subchronic Toxicity

Subchronic toxicity studies evaluate the potential adverse effects of repeated exposure to a substance over a period of up to 90 days.

Experimental Protocol: 90-Day Subchronic Oral Toxicity in Rats

A 90-day subchronic oral toxicity study of this compound® was conducted in CD (Sprague-Dawley derived) rats to assess its safety upon repeated dietary administration.[1] The study followed US-FDA guidelines.[5][6]

-

Test Animal: Male and female CD (Sprague-Dawley derived) rats.[1]

-

Dosing: this compound® was administered as a dietary admixture at doses of 0, 100, 250, and 500 mg/kg body weight/day.[1]

-

Duration: 90 days.[6]

-

Parameters Assessed:

-

Clinical observations

-

Body weight and food consumption

-

Hematology and clinical chemistry

-

Absolute and relative organ weights

-

Gross pathology and histopathology

-

Hepatic non-heme iron concentrations[1]

-

Quantitative Data: Subchronic Toxicity

The 90-day subchronic toxicity study in rats established a No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no statistically or biologically significant adverse effects were observed.

| Parameter | Result | Dose | Animal Model |

| NOAEL | No adverse effects observed | 500 mg/kg body weight/day (highest dose tested)[1][5][6] | CD (Sprague-Dawley derived) Rats |

Key findings from the study indicated no dose-related differences in body weight gain, food consumption, clinical chemistries, hematology, or organ weights.[1] While hepatic non-heme iron concentrations were elevated in a dose-dependent manner, indicating absorption of iron from this compound®, this was not associated with any pathological changes.[1]

Experimental Workflow: 90-Day Subchronic Toxicity Study

Genotoxicity and Teratogenicity

Genotoxicity assays are performed to detect substances that can cause damage to genetic material. Teratogenicity studies assess the potential of a substance to cause developmental abnormalities.

While detailed protocols and quantitative results from specific genotoxicity and teratogenicity studies on this compound® are not extensively published in the public domain, regulatory documents and scientific reviews consistently report that this compound® has been evaluated for these endpoints and found to be safe.

-

Genotoxicity: Studies conducted according to US-FDA guidelines have shown no evidence of mutagenic or clastogenic potential for this compound®.

-

Teratogenicity: A multi-generational study in swine, an animal model with physiological similarities to humans, demonstrated no teratogenic effects.[3] In this long-term study, supplementation with an animal-grade iron amino acid chelate, similar in structure to this compound®, over five filial generations did not result in any observed teratogenic effects or histopathological abnormalities associated with iron supplementation.

Multi-Generational and Longevity Studies

Long-term and multi-generational studies provide insights into the safety of a substance over extended periods and across generations.

Experimental Protocol: Multi-Generational Study in Swine

A long-term, multi-generational study was conducted on swine to evaluate the safety of an animal-grade iron amino acid chelate.

-

Test Animal: Swine.

-

Duration: Five filial generations.

-

Parameters Assessed:

-

Mortality and other medical problems

-

Teratogenic effects

-

Histopathological examination of tissues

-

Hematology and blood clinical chemistry

-

Findings

The results of this extensive study revealed no significant gross or microscopic differences between the test and control groups. There were no histopathological tissue alterations attributable to the iron amino acid chelate, and importantly, no teratogenic effects were observed.[3]

Signaling Pathways and Mechanism of Safety

The favorable safety profile of this compound® is attributed to its unique chelated structure, which influences its absorption and metabolism.

Unlike inorganic iron salts which can generate free radicals and cause gastrointestinal irritation, the chelated structure of this compound® protects the iron as it passes through the digestive tract. It is absorbed intact via amino acid transport pathways and its absorption is regulated by the body's iron status. This controlled uptake mechanism minimizes the risk of iron overload and associated toxicity.

Conclusion

The extensive toxicological evaluation of this compound® in various animal models, including acute, subchronic, and multi-generational studies, consistently demonstrates its high margin of safety. The LD50 in rats is substantially higher than that of inorganic iron salts, and the NOAEL in a 90-day rat study was established at the highest dose tested. Furthermore, studies have indicated a lack of genotoxic and teratogenic potential. The favorable safety profile of this compound®, attributed to its unique chelated structure and regulated absorption, supports its continued use as a safe and effective source of iron for food fortification and supplementation.

References

The GRAS Status of Ferrous Bisglycinate Chelate: A Technical Guide for Food Fortification

Introduction

Iron deficiency remains a significant global health issue, prompting the need for effective and safe iron fortification in food products. Ferrous bisglycinate chelate, a compound where ferrous iron is bound to two molecules of the amino acid glycine, has emerged as a prominent iron source for food fortification due to its high bioavailability and favorable safety profile. This technical guide provides an in-depth overview of the Generally Recognized as Safe (GRAS) status of ferrous bisglycinate chelate, intended for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes important pathways and workflows.

Regulatory Standing: Generally Recognized as Safe

Ferrous bisglycinate chelate is considered GRAS for its intended use as a source of iron in food fortification. This status is supported by a history of safe use and a consensus of scientific evidence.

International bodies have also affirmed the safety of ferrous bisglycinate chelate. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) approved its use for supplementation and fortification, provided the total iron intake does not exceed the provisional maximum tolerable daily intake of 0.8 mg/kg body weight. The European Food Safety Authority (EFSA) has also concluded that ferrous bisglycinate is a safe source of iron in foods and food supplements[3][4].

Quantitative Data Summary

The safety and efficacy of ferrous bisglycinate chelate are supported by extensive toxicological and clinical data. The following tables summarize key quantitative findings from pivotal studies.

Table 1: Summary of Toxicological Studies

| Study Type | Animal Model | Dosage | Duration | Key Findings | Reference |

| Acute Oral Toxicity | Sprague-Dawley Rats (Male & Female) | Graded doses | Single dose | LD50: 2800 mg/kg body weight (equivalent to 560 mg/kg iron) | [4][5] |

| 90-Day Subchronic Oral Toxicity | CD (Sprague-Dawley derived) Rats (Male & Female) | 0, 100, 250, 500 mg/kg body weight/day | 90 days | No Observed Adverse Effect Level (NOAEL): 500 mg/kg body weight/day (highest dose tested). No significant adverse effects on body weight, food consumption, clinical chemistries, hematology, or organ weights. Elevated hepatic non-heme iron concentrations confirmed absorption. | [4][5] |

Table 2: Summary of Human Bioavailability and Efficacy Studies

| Study Design | Subjects | Intervention | Duration | Key Findings | Reference |

| Double-Isotopic Bioavailability Study | 14 healthy women | 15 mg/L elemental iron as ferrous bisglycinate chelate or ferrous ascorbate (B8700270) in water | Single administration | Iron absorption from ferrous bisglycinate chelate (34.6%) was not significantly different from ferrous ascorbate (29.9%). Standardized iron absorption of ferrous bisglycinate was 46.3%. Absorption was inversely correlated with serum ferritin levels, indicating physiological regulation. | [2][6] |

| Competitive Absorption Pathway Study | 85 healthy adult women | Co-administration of ferrous bisglycinate chelate with ferrous sulfate (B86663) (non-heme iron) or hemoglobin (heme iron) | Single administration | Iron from ferrous bisglycinate chelate competes with ferrous sulfate for the non-heme iron absorption pathway, but not with heme iron. This suggests it enters the common non-heme iron pool. | [7] |

| Food Fortification Efficacy Study | 131 children (6-14 years) | 1 liter of milk fortified with 30 mg ferrous bisglycinate chelate (6 mg elemental iron) per day | 3 months | Prevalence of anemia (Hb < 12 g/dL) significantly dropped. Serum ferritin levels improved, particularly in girls. The fortified milk was well-accepted and did not have altered organoleptic properties. | [8][9][10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for key experiments that have established the safety and efficacy of ferrous bisglycinate chelate.

Acute Oral Toxicity Study in Rats

-

Objective: To determine the median lethal dose (LD50) of a single oral dose of ferrous bisglycinate chelate.

-

Test Substance: Ferrous bisglycinate chelate.

-

Animal Model: Male and female Sprague-Dawley rats.

-

Methodology:

-

Animals are fasted overnight prior to dosing.

-

Graded doses of ferrous bisglycinate chelate, suspended in a suitable vehicle (e.g., water), are administered by oral gavage.

-

A control group receives the vehicle only.

-

Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days.

-

Body weights are recorded weekly.

-

At the end of the study, all surviving animals are euthanized and subjected to a gross necropsy.

-

The LD50 is calculated using a standard statistical method.

-

90-Day Subchronic Oral Toxicity Study in Rats

-

Objective: To evaluate the potential adverse effects of repeated dietary exposure to ferrous bisglycinate chelate over a 90-day period.

-

Test Substance: Ferrous bisglycinate chelate.

-

Animal Model: Male and female CD (Sprague-Dawley derived) rats.

-

Methodology:

-

The test substance is incorporated into the basal diet at various concentrations to achieve target daily doses (e.g., 0, 100, 250, and 500 mg/kg body weight/day).

-

Animals are housed in appropriate conditions with ad libitum access to their respective diets and water.

-

Detailed clinical observations are performed daily.

-

Body weight and food consumption are measured weekly.

-

Ophthalmoscopic examinations are conducted prior to the study and at termination.

-

Blood samples are collected at termination for comprehensive hematology and clinical chemistry analyses.

-

Urine samples are collected for urinalysis.

-

At the end of the 90-day period, all animals are euthanized. A full necropsy is performed, and selected organs are weighed.

-

A comprehensive list of tissues from all animals in the control and high-dose groups is examined microscopically.

-

The No Observed Adverse Effect Level (NOAEL) is determined as the highest dose at which no biologically significant adverse effects are observed.

-

Human Iron Absorption Study using a Double-Isotopic Method

-

Objective: To measure the bioavailability of iron from ferrous bisglycinate chelate in humans.

-

Subjects: Healthy, non-pregnant women with varying iron statuses.

-

Methodology:

-

Two stable isotopes of iron (e.g., ⁵⁷Fe and ⁵⁸Fe) are used to label two different iron compounds (e.g., ferrous bisglycinate chelate and a reference compound like ferrous ascorbate).

-

On consecutive days, after an overnight fast, subjects consume a standardized liquid meal (e.g., water) containing one of the isotopically labeled iron compounds.

-

The order of administration of the labeled compounds is randomized.

-

Fourteen days after the administration of the last isotope, a blood sample is collected.

-

The isotopic enrichment of iron in red blood cells is measured using mass spectrometry.

-

The amount of each iron isotope incorporated into red blood cells is calculated, which reflects the amount of iron absorbed from each source.

-

Iron absorption is calculated based on the total circulating iron and the intake of each isotope.

-

Visualizations

Diagrams are provided to illustrate key concepts related to the absorption of ferrous bisglycinate chelate and the workflow of a typical bioavailability study.

References

- 1. Iron bis-glycine chelate competes for the nonheme-iron absorption pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GRAS Notices [hfpappexternal.fda.gov]

- 3. researchgate.net [researchgate.net]

- 4. Safety evaluation of ferrous bisglycinate chelate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. ve.scielo.org [ve.scielo.org]

- 7. Bioavailability of iron bis-glycinate chelate in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A double stable isotope technique for measuring iron absorption in infants | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Ferrochel™ (Ferrous Bisglycinate Chelate) in In Vitro Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ferrochel™, or ferrous bisglycinate chelate, is a highly bioavailable and well-tolerated form of iron. In the context of in vitro cell culture, iron is an essential micronutrient crucial for cellular respiration, DNA synthesis, and proliferation. While traditionally supplied by transferrin in serum-containing media, the move towards serum-free culture conditions necessitates the supplementation of iron from other sources. Ferrous bisglycinate chelate offers a stable and soluble alternative to inorganic iron salts, which can be prone to precipitation and can induce oxidative stress. These application notes provide a detailed protocol for the dissolution of this compound™ and its application in cell culture, along with data on its solubility, recommended concentrations, and potential cytotoxicity.

Product Information and Solubility

Ferrous bisglycinate chelate is a compound where ferrous iron is chelated by two molecules of the amino acid glycine. This chelation protects the iron from oxidation and precipitation in solution.

Solubility Data:

The solubility of this compound™ can be influenced by pH. While some sources indicate poor solubility in water and DMSO, it is readily soluble in slightly acidic conditions.[1][2] Commercial preparations of ferrous bisglycinate may contain citric acid as a stabilizing agent, which aids in its dissolution.[3] It is completely soluble at a pH of 2 and remains so in a slightly acidic medium (pH 6).[4]

| Solvent | Solubility | pH Influence |

| Water | Poor to Soluble | Highly soluble at pH 2-6[4] |

| DMSO | Insoluble[1] | Not recommended |

| Ethanol | Insoluble[1] | Not recommended |

| Slightly Acidic Buffers (e.g., citrate) | Good | Recommended for stock solution preparation |

Experimental Protocols

Preparation of a 10 mM this compound™ Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound™, which can be further diluted to the desired working concentration in cell culture media.

Materials:

-

This compound™ (Ferrous Bisglycinate Chelate) powder

-

Sterile, deionized water

-

Sterile 0.1 M Hydrochloric Acid (HCl)

-

Sterile 0.1 M Sodium Hydroxide (NaOH)

-

Sterile 0.22 µm syringe filter

-

Sterile conical tubes

Procedure:

-

Weighing: Accurately weigh out 20.4 mg of this compound™ powder (Molecular Weight: 203.96 g/mol ) in a sterile conical tube.

-

Initial Dissolution: Add 8 mL of sterile, deionized water to the tube.

-

Acidification: Add sterile 0.1 M HCl dropwise while gently vortexing until the powder is fully dissolved. The solution should become clear. Monitor the pH to ensure it is between 4.0 and 5.0.

-

pH Adjustment: If necessary, adjust the pH to approximately 6.0-6.5 using sterile 0.1 M NaOH. This pH is generally compatible with most cell culture media. Do not exceed a pH of 7.0, as this may cause precipitation.

-

Final Volume: Adjust the final volume to 10 mL with sterile, deionized water.

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

-

Storage: Aliquot the stock solution into smaller, sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 1 month).

General Protocol for this compound™ Supplementation in Cell Culture

This protocol provides a general guideline for supplementing cell culture media with this compound™. The optimal concentration should be determined empirically for each cell line and experimental condition.

Materials:

-

Cultured cells in appropriate flasks or plates

-

Complete cell culture medium (serum-free or serum-containing)

-

10 mM this compound™ stock solution

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells at the desired density in a multi-well plate or flask and allow them to adhere and stabilize for 24 hours.

-

Preparation of Working Concentrations: Prepare serial dilutions of the 10 mM this compound™ stock solution in complete cell culture medium to achieve the desired final concentrations. A typical starting range is 10 µM to 200 µM.[5]

-

Cell Treatment: Remove the existing medium from the cells and wash once with sterile PBS. Add the medium containing the different concentrations of this compound™. Include a vehicle control (medium with the same amount of the solvent used for the stock solution).

-

Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

-

Assessment: Evaluate the effects of this compound™ on the cells using appropriate assays (e.g., cell viability, proliferation, or specific functional assays).

Assessment of Cytotoxicity (IC50 Determination)

It is crucial to determine the cytotoxic concentration of this compound™ for your specific cell line.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.

-

Treatment: Prepare a range of this compound™ concentrations in complete medium (e.g., from 1 µM to 1 mM). Treat the cells as described in section 3.2.

-

Incubation: Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).

-

Viability Assay: Perform a cell viability assay, such as MTT, XTT, or PrestoBlue™, according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the this compound™ concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Reference IC50 Values for Iron Compounds on Various Cell Lines:

| Cell Line | Iron Compound | IC50 (µM) | Reference |

| HeLa | Iron(III) complex | 1.8 | [1] |

| Caco-2 | Iron-Silicon Nanoparticles | >200 µg/mL | [6] |

| HepG2 | Ferrous Ammonium (B1175870) Citrate (B86180) | >100 µM | [7] |

| SH-SY5Y | Ferrous Iron (Fe II) | More toxic than Fe(III) | [3][8] |

Note: These values are for different iron compounds and should be used as a general guide. The IC50 for this compound™ should be determined experimentally.

Signaling Pathways and Visualizations

Cellular Iron Metabolism Pathway

Iron homeostasis is tightly regulated to ensure sufficient supply while preventing toxicity. The following diagram illustrates the key proteins involved in the uptake, storage, and export of iron in a typical mammalian cell.

Caption: Key pathways in cellular iron uptake, storage, and export.

Experimental Workflow for this compound™ Application

The following diagram outlines the logical steps for incorporating this compound™ into a cell culture experiment, from stock solution preparation to data analysis.

Caption: Workflow for using this compound™ in cell culture experiments.

Troubleshooting

-

Precipitation in Stock Solution: If precipitation occurs upon pH adjustment, try preparing the stock solution at a lower concentration or in a citrate buffer at pH 6.0. Ensure the final pH does not exceed 7.0.

-

Toxicity at Low Concentrations: If unexpected cytotoxicity is observed, ensure the stock solution is properly sterilized and that the vehicle control is included in the experiment. Some cell lines may be particularly sensitive to iron; in such cases, start with a lower concentration range (e.g., 1-50 µM).

-

Lack of Cellular Response: If no effect is observed, consider increasing the concentration of this compound™ or the incubation time. Also, confirm the iron status of your basal medium, as some media are already supplemented with iron.

Conclusion

This compound™ (ferrous bisglycinate chelate) is a valuable tool for iron supplementation in in vitro cell culture, particularly in serum-free systems. Its high bioavailability and stability make it an excellent alternative to traditional iron salts. By following the detailed protocols for dissolution and application, and by carefully determining the optimal, non-toxic working concentration for each specific cell line, researchers can effectively utilize this compound™ to study the multifaceted roles of iron in cellular physiology and disease.

References

- 1. Oxidative stress induced by copper and iron complexes with 8-hydroxyquinoline derivatives causes paraptotic death of HeLa cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Investigation of in vitro cytotoxicity of the redox state of ionic iron in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Iron Transport from Ferrous Bisglycinate and Ferrous Sulfate in DMT1-Knockout Human Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of an iron overload HepG2 cell model using ferrous ammonium citrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Ferrochel (Ferrous Bisglycinate Chelate) in Rodent Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ferrochel®, or ferrous bisglycinate chelate, is a highly bioavailable and well-tolerated form of iron.[1] It is composed of one molecule of ferrous iron bound to two molecules of the amino acid glycine.[1] This chelated structure protects the iron from interactions with inhibitors in the gut and reduces gastrointestinal side effects commonly associated with other iron salts like ferrous sulfate (B86663).[1][2] These characteristics make this compound® an excellent candidate for iron supplementation in rodent models for various research applications, including studies on iron deficiency anemia, neurodevelopment, and toxicology.[3][4][5] This document provides detailed application notes and protocols for the dosage calculation and administration of this compound® in rodent studies.

Data Presentation: Dosage and Toxicity

The following tables summarize quantitative data on this compound® dosages used in rodent studies, including toxicity and efficacy data.

Table 1: Toxicity of this compound® in Rats [2][6]

| Parameter | Species | Strain | Value | Administration Route | Study Duration |

| Acute Oral LD50 | Rat | Sprague-Dawley | 560 mg iron/kg body weight | Oral Gavage | 14 days |

| NOAEL | Rat | CD (Sprague-Dawley derived) | 500 mg this compound®/kg body weight/day | Dietary Admixture | 90 days |

LD50: Lethal Dose 50; NOAEL: No-Observed-Adverse-Effect Level.

Table 2: Efficacious Dosages of this compound® in Rodent Studies

| Application | Species | Strain | Dosage | Administration Route | Key Findings | Reference |

| Postnatal Iron Supplementation | Rat | Sprague-Dawley Pups | 10 mg iron/kg body weight/day | Oral | Elevated body iron stores similarly to ferrous sulfate. | [3][4][7] |

| Iron Deficiency Anemia | Mouse | Not Specified | 1 mg/kg/day | Oral Gavage | Corrected anemia and restored iron stores. | [8] |

| Subchronic Toxicity Study | Rat | CD (Sprague-Dawley derived) | 100, 250, 500 mg this compound®/kg body weight/day | Dietary Admixture | No adverse effects observed up to the highest dose. | [2][6] |

| Copper Toxicity Mitigation | Rat | Wistar | 1 mg/kg ferrous sulfate (comparator) | Oral | Iron supplementation mitigated copper-induced iron dyshomeostasis. | [9] |

Experimental Protocols

Protocol 1: Induction of Iron Deficiency Anemia (IDA) in Mice

This protocol is adapted from studies investigating the efficacy of iron supplementation in anemic mice.[8][10]

1. Animal Model:

-

Species: Mouse (e.g., BALB/c or C57BL/6)

-

Age: Weanling (approximately 3-4 weeks old)

-

Sex: Both male and female can be used, but should be consistent within the study.

2. Acclimatization:

-

House the mice in a controlled environment (20-22°C, 12-hour light/dark cycle) for at least one week before the start of the experiment.

-

Provide standard chow and water ad libitum.

3. Induction of Anemia:

-

Switch the diet to a low-iron diet (2-6 mg iron/kg).

-

Maintain the mice on this diet for 6-8 weeks.

-

Monitor hemoglobin levels weekly or bi-weekly. Anemia is typically considered induced when hemoglobin levels drop below 12.5 g/dL.[8]

4. Blood Collection and Analysis:

-

Collect a small volume of blood (e.g., from the tail vein) for hemoglobin measurement using a hemoglobinometer or by sending it to a diagnostic laboratory.

Protocol 2: Oral Administration of this compound®

A. Oral Gavage:

This method ensures precise dosage delivery.

1. Preparation of this compound® Solution:

-

Calculate the required amount of this compound® based on the desired iron dosage and the body weight of the animal.

-